3-Brom-5-(Bromacetyl)isoxazol

Übersicht

Beschreibung

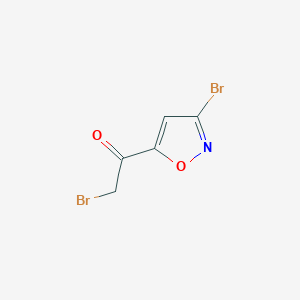

“3-Bromo-5-(bromoacetyl)isoxazole” is a chemical compound with the molecular formula C5H3Br2NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential biological activities .

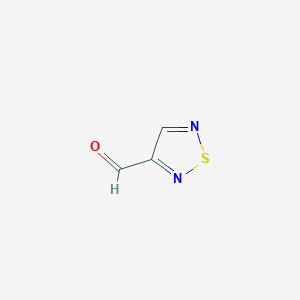

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(bromoacetyl)isoxazole” consists of a five-membered isoxazole ring with bromoacetyl and bromo substituents . The exact structure can be found in the PubChem database .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Chemie

Isoxazolringe, wie sie in 3-Brom-5-(Bromacetyl)isoxazol vorkommen, sind ein häufiges Strukturmotiv in vielen handelsüblichen Medikamenten . Die Reaktivität der Verbindung ermöglicht die Erstellung diverser chemischer Bibliotheken, die im Drug Screening eingesetzt werden. Ihre Derivate wurden auf verschiedene biologische Aktivitäten untersucht, darunter Antikrebsaktivität, HDAC-Inhibition, antioxidative, antibakterielle und antimikrobielle Aktivität .

Synthese von Antikrebsmitteln

Das Isoxazolgerüst ist entscheidend bei der Entwicklung von Antikrebsmedikamenten. Forschungen haben gezeigt, dass synthetische Strategien für 3,5-Diaryl-Isoxazolgerüste als effektive Antikrebsvermittler dienen . Die Bromsubstituenten in this compound können genutzt werden, um neuartige Verbindungen mit potenzieller Antikrebsaktivität zu erzeugen.

Entwicklung von Antibiotika

Verbindungen mit einem Isoxazolring, wie z. B. This compound, wurden zur Synthese von Antibiotika verwendet. Beispielsweise ist Sulfamethoxazol, das einen Isoxazolring enthält, ein weit verbreitetes Antibiotikum . Die Bromatome, die in der Verbindung vorhanden sind, könnten verwendet werden, um ihre Struktur zu modifizieren und ihre antibakterielle Wirksamkeit zu verbessern.

Aerobe Glykolyse in der Krebsforschung

Isoxazolderivate wurden als potenzielle Inhibitoren der aeroben Glykolyse in Krebszellen identifiziert, die Enzyme wie GAPDH angreifen . Die bromierte Isoxazolverbindung könnte verwendet werden, um Medikamente zu entwickeln, die gezielt den Stoffwechsel von Krebszellen angreifen.

Umweltfreundliche Synthese-Strategien

Die Struktur der Verbindung ermöglicht metallfreie Syntheserouten, die im Vergleich zu herkömmlichen Methoden, die häufig Metalle wie Cu(I) oder Ru(II) erfordern, umweltfreundlicher sind . Dies macht this compound für Anwendungen in der grünen Chemie wertvoll.

Sensoranwendungen

Isoxazolderivate können aufgrund ihrer Reaktivität und ihrer Fähigkeit, an verschiedene biologische Ziele zu binden, bei der Entwicklung von chemischen Sensoren eingesetzt werden . Die Bromatome in this compound könnten die Empfindlichkeit und Selektivität solcher Sensoren verbessern.

Zukünftige Richtungen

The future directions for the study of “3-Bromo-5-(bromoacetyl)isoxazole” and similar compounds involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . There is also a growing interest in studying aerobic glycolysis as a key pathway for cancer-cell energetic metabolism, which could highlight GAPDH as an effective drug target .

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-(bromoacetyl)isoxazole, also known as 2-bromo-1-(3-bromoisoxazol-5-yl)ethanone, is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolytic pathway, a key pathway for energy metabolism in cells .

Mode of Action

3-Bromo-5-(bromoacetyl)isoxazole interacts with its target, GAPDH, through a covalent, selective bond to the catalytic cysteine of the enzyme . This interaction inhibits the activity of GAPDH, thereby affecting the glycolytic pathway .

Biochemical Pathways

The inhibition of GAPDH by 3-Bromo-5-(bromoacetyl)isoxazole affects the glycolytic pathway, a key pathway for energy metabolism in cells . This disruption can lead to a decrease in ATP production and an accumulation of upstream metabolites .

Result of Action

The inhibition of GAPDH by 3-Bromo-5-(bromoacetyl)isoxazole can trigger autophagy and apoptotic cell death in cancer cells . This makes it a potential candidate for anticancer therapy, particularly for cancers that exhibit a high rate of glycolysis .

Biochemische Analyse

Biochemical Properties

3-Bromo-5-(bromoacetyl)isoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is significant because GAPDH is a key enzyme in the glycolytic pathway, which is essential for energy production in cells . The compound binds to the active site of GAPDH, inhibiting its activity and thereby affecting the glycolytic flux. This inhibition can lead to a decrease in ATP production, which is critical for cell survival and function.

Cellular Effects

The effects of 3-Bromo-5-(bromoacetyl)isoxazole on various cell types and cellular processes are profound. In pancreatic ductal adenocarcinoma (PDAC) cells, for instance, the compound has been shown to trigger autophagy and apoptotic cell death . This is primarily due to its inhibitory effect on GAPDH, which disrupts the glycolytic pathway and leads to energy depletion in cancer cells. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key metabolites and signaling molecules involved in these processes.

Molecular Mechanism

At the molecular level, 3-Bromo-5-(bromoacetyl)isoxazole exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of GAPDH, leading to enzyme inhibition . This binding is facilitated by the bromine atoms in the compound, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of GAPDH results in a decrease in glycolytic flux, which in turn affects ATP production and cellular energy levels. Additionally, the compound may also influence gene expression by altering the levels of metabolites that act as signaling molecules or transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-(bromoacetyl)isoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of GAPDH and prolonged effects on cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of 3-Bromo-5-(bromoacetyl)isoxazole vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s potent inhibitory activity and its impact on cellular energy production. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of GAPDH and subsequent cellular effects.

Metabolic Pathways

3-Bromo-5-(bromoacetyl)isoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound affects the levels of glycolytic intermediates and alters the metabolic flux through this pathway. This can lead to changes in the levels of other metabolites, such as pyruvate and lactate, which are critical for cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of 3-Bromo-5-(bromoacetyl)isoxazole within cells and tissues are influenced by its chemical properties and interactions with cellular transporters . The compound is likely taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm, where it interacts with its target enzymes and exerts its effects.

Subcellular Localization

The subcellular localization of 3-Bromo-5-(bromoacetyl)isoxazole is primarily in the cytoplasm, where it interacts with GAPDH and other glycolytic enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity.

Eigenschaften

IUPAC Name |

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZUMAWBZSIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545341 | |

| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76596-54-8 | |

| Record name | 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)